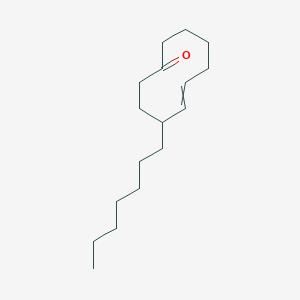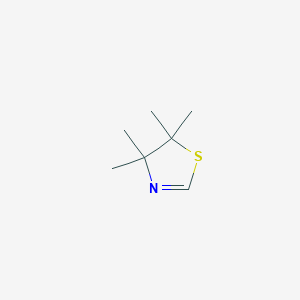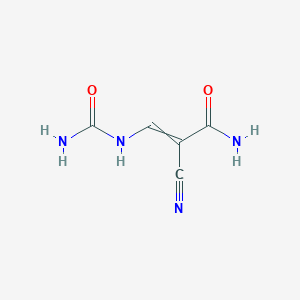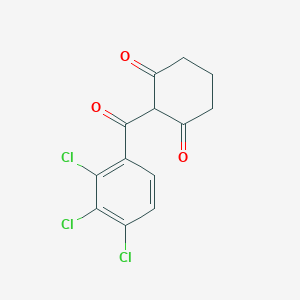
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of triketones. These compounds are known for their unique chemical properties and applications, particularly in the field of herbicides. The structure of this compound includes a cyclohexane ring with a 1,3-dione moiety and a trichlorobenzoyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,4-trichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triketone moiety to diols or alcohols.
Substitution: The trichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclohexane-1,3-dione derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). This enzyme is crucial for the breakdown of the amino acid tyrosine in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the bleaching and death of the plant .
相似化合物的比较
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione
Uniqueness
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific trichlorobenzoyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structure allows for specific interactions with the HPPD enzyme, making it an effective herbicide .
属性
CAS 编号 |
88562-22-5 |
|---|---|
分子式 |
C13H9Cl3O3 |
分子量 |
319.6 g/mol |
IUPAC 名称 |
2-(2,3,4-trichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9Cl3O3/c14-7-5-4-6(11(15)12(7)16)13(19)10-8(17)2-1-3-9(10)18/h4-5,10H,1-3H2 |
InChI 键 |
POOONNYFOAZNHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


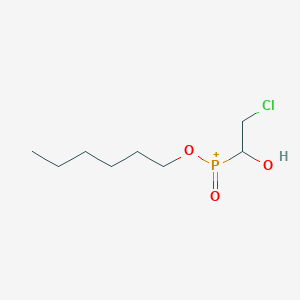

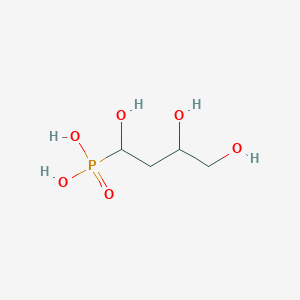
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

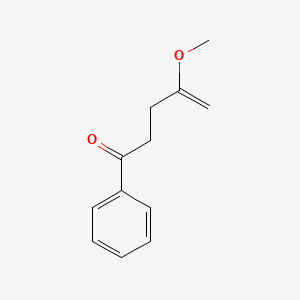
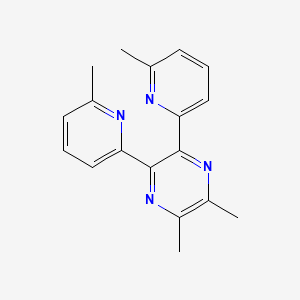
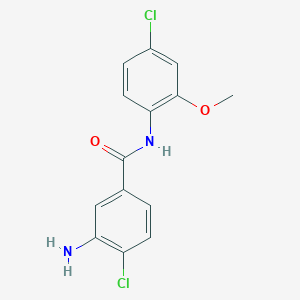
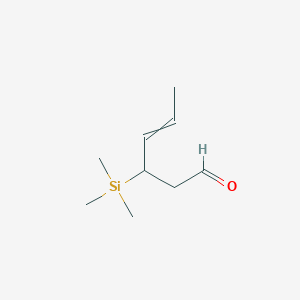
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
